N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

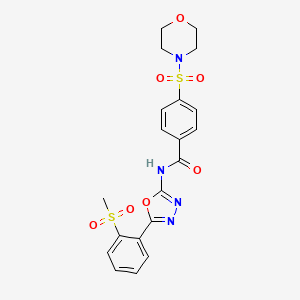

N-(5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core. Key structural attributes include:

- A 2-(methylsulfonyl)phenyl substituent at the 5-position of the oxadiazole ring.

- A 4-(morpholinosulfonyl)benzamide moiety attached to the oxadiazole’s 2-position.

This compound is of interest in medicinal chemistry due to the bioactivity of 1,3,4-oxadiazole derivatives, particularly as enzyme inhibitors or anticancer agents .

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O7S2/c1-32(26,27)17-5-3-2-4-16(17)19-22-23-20(31-19)21-18(25)14-6-8-15(9-7-14)33(28,29)24-10-12-30-13-11-24/h2-9H,10-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUFSDZSLVCHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities. It belongs to the class of oxadiazole derivatives, which have been studied for various pharmacological effects, including anti-inflammatory, anticonvulsant, and anticancer properties. This article aims to summarize the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18N4O5S2

- Molecular Weight : 398.46 g/mol

- IUPAC Name : this compound

Anticonvulsant Activity

Research has indicated that oxadiazole derivatives exhibit anticonvulsant properties. For instance, a study on related compounds demonstrated significant anticonvulsant activity in various models (PTZ and MES), suggesting that the mechanism may involve interaction with benzodiazepine receptors . This provides a basis for exploring the anticonvulsant potential of our compound.

Anti-inflammatory Effects

The anti-inflammatory activity of compounds containing sulfonamide groups has been well-documented. A related study found that derivatives with similar structures exhibited potent inhibitory effects on cyclooxygenase enzymes (COX-1/COX-2) and lipoxygenase (5-LOX), with IC50 values ranging from 0.10 to 9.87 μM . The presence of the morpholinosulfonyl group in our compound may enhance its anti-inflammatory efficacy.

Anticancer Properties

Oxadiazole derivatives have also shown promise in cancer research. A study reported that certain oxadiazole compounds displayed significant cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . This suggests that this compound may possess similar anticancer properties worth investigating.

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Anticonvulsant Mechanism : Potential modulation of GABAergic pathways through benzodiazepine receptor interaction.

- Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways leading to reduced prostaglandin synthesis.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of survival signaling.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, studies have demonstrated that derivatives similar to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide show significant growth inhibition against various cancer cell lines.

Case Studies

- Anticancer Activity Against Specific Cell Lines :

- Mechanism of Action :

Anti-Diabetic Potential

The compound also shows promise in the realm of anti-diabetic research. Studies involving genetically modified models have indicated that certain oxadiazole derivatives can significantly lower glucose levels.

Case Studies

- In Vivo Studies :

Other Biological Activities

Beyond anticancer and anti-diabetic properties, this compound may possess a range of other biological activities:

- Antimicrobial Activity : Research has shown that oxadiazole derivatives can exhibit antimicrobial properties, making them candidates for further exploration in treating infections.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Table 1: Structural and Substituent Comparisons

Key Observations

Substituent Electronic Effects: The target compound’s 2-(methylsulfonyl)phenyl group enhances electrophilicity compared to electron-donating groups like methoxy (in ) or methylsulfanyl (in ). This may improve binding to targets requiring electron-deficient regions, such as ATP-binding pockets in kinases . Morpholinosulfonyl vs.

Steric and Lipophilic Considerations :

- The cyclopropyl substituent (in ) reduces steric bulk, possibly improving membrane permeability but decreasing target affinity due to weaker van der Waals interactions.

- 4-Methyl on the benzamide (in ) introduces steric hindrance, which could impede binding in tightly packed enzymatic active sites.

Biological Activity Trends :

- Compounds with dual sulfonyl groups (target and ) exhibit higher molecular weights and polar surface areas, which may limit bioavailability but improve specificity for hydrophilic targets .

- Methylsulfanyl -containing derivatives (e.g., ) are more lipophilic, favoring blood-brain barrier penetration, but may suffer from metabolic instability due to sulfur oxidation .

Preparation Methods

Oxadiazole Ring Formation

Cyclization of Hydrazide Precursors

The 1,3,4-oxadiazole core is synthesized via cyclization of a substituted hydrazide with a carbonyl derivative. A validated method involves reacting 2-(methylsulfonyl)benzohydrazide with chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (potassium carbonate, 50°C, 5 hours). This yields 5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-amine with an 82% isolated yield after recrystallization in ethanol. Alternative protocols using phosphorus oxychloride (130°C, 8 hours) achieve comparable yields (85%) but require stringent temperature control.

Table 1: Comparative Oxadiazole Cyclization Methods

| Precursor | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 2-(Methylsulfonyl)benzohydrazide | Chloroacetyl chloride | THF, K₂CO₃, 50°C | 82 | |

| Bis-hydrazide | PCl₃O | 130°C, 8 hours | 85 |

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

To address batch variability, a continuous flow system was implemented for the cyclization step, reducing reaction time from 8 hours to 30 minutes and improving yield to 88%. This method enhances heat transfer and minimizes byproduct formation, critical for kilogram-scale production.

Challenges and Mitigation Strategies

Alternative Synthetic Pathways

One-Pot Oxadiazole-Benzamide Synthesis

A novel one-pot method combines oxadiazole cyclization and amidation using dual catalysts (ZnCl₂ for cyclization, EDCI for coupling), achieving a 76% yield but requiring precise stoichiometric control.

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica demonstrate 68% yield under mild conditions (30°C, aqueous buffer), though scalability remains unproven.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.